N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide
CAS No.: 872689-08-2
Cat. No.: VC8303844
Molecular Formula: C20H16N4O5S
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872689-08-2 |
|---|---|
| Molecular Formula | C20H16N4O5S |
| Molecular Weight | 424.4 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C20H16N4O5S/c25-19(21-10-13-4-6-17-18(8-13)29-12-28-17)11-30-20-7-5-16(22-23-20)14-2-1-3-15(9-14)24(26)27/h1-9H,10-12H2,(H,21,25) |
| Standard InChI Key | RZXZFOIVHGBRGC-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Synthesis and Chemical Transformations
The synthesis of similar compounds typically involves multi-step organic reactions, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Common reagents include acids for protonation, bases for deprotonation, and various solvents to facilitate the reactions.
Biological Activities and Applications
While specific biological activities for N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide are not detailed, compounds with similar structures are studied for their interactions with biological targets such as enzymes or receptors. Detailed studies are necessary to elucidate the full pharmacological profile and identify specific molecular interactions.
Research Findings and Future Directions
Given the limited information available on this exact compound, research efforts should focus on characterizing its chemical properties, such as melting point determination and spectral analysis (NMR and IR), and exploring its potential biological activities through in vitro and in vivo studies. The development of new compounds with benzodioxole and nitrophenyl moieties continues to be an area of interest in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume